molecular formula C14H14BrNO B1337602 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide CAS No. 32896-98-3

2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide

Cat. No. B1337602
Key on ui cas rn: 32896-98-3
M. Wt: 292.17 g/mol
InChI Key: ZBZRFOFIUVGXRA-UHFFFAOYSA-M
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Patent
US08486962B2

Procedure details

2-Picoline (10.0 g, 0.1 mol) was added to a solution of alpha-bromoacetophenone (21.4 g, 0.1 mol) in methanol (150 ml). The solution was heated to reflux for 1 hr. The solvent was evaporated under vacuum to yield a solid, which was recrystallised from ethyl acetate/methanol. The resulting white solid was dried under vacuum to give 2-methyl-1-(2-oxo-2-phenyl-ethyl)-pyridinium bromide (18.0 g, 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].[Br:8][CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11]>CO>[Br-:8].[CH3:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N+:1]=1[CH2:9][C:10](=[O:11])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
21.4 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate/methanol
CUSTOM
Type
CUSTOM
Details
The resulting white solid was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].CC1=[N+](C=CC=C1)CC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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